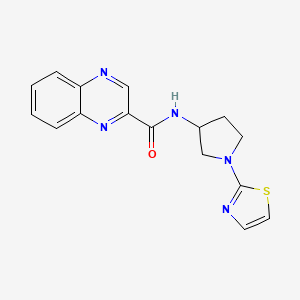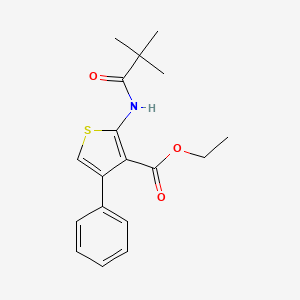
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide, also known as TQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoxaline derivatives and has been shown to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
- Field: Microbiology
- Application: Thiazole derivatives have been synthesized and investigated for their antibacterial activity .
- Method: These molecules are tested in isolation and in complex with the cell-penetrating peptide octaarginine .
- Results: Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
- Field: Biochemistry
- Application: Thiazole derivatives have been used in drug discovery for the treatment of various conditions, including as antioxidants .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
- Field: Oncology
- Application: Thiazole derivatives have been synthesized and evaluated for their anticancer properties .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
Antibacterial Activity
Antioxidant Properties
Anticancer Evaluation
- Field: Virology
- Application: Thiazole derivatives have been used in drug discovery for the treatment of various conditions, including as antivirals .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
- Field: Immunology
- Application: Thiazole derivatives have been used in drug discovery for the treatment of various conditions, including as anti-inflammatory agents .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
- Field: Microbiology
- Application: Thiazole derivatives have been synthesized and investigated for their antimicrobial activity .
- Method: These molecules are tested in isolation and in complex with the cell-penetrating peptide octaarginine .
- Results: Several of the synthesized compounds display potent antimicrobial activity .
Antiviral Activity
Anti-Inflammatory Properties
Antimicrobial Properties
- Field: Biochemistry
- Application: N-benzothiazol-2-yl-amides, which are thiazole derivatives, have been shown to inhibit ubiquitin ligase .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
- Field: Virology
- Application: N-benzothiazol-2-yl-amides have been used for the prophylaxis and treatment of rotavirus infections .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
Inhibition of Ubiquitin Ligase
Treatment of Rotavirus Infections
Adenosine A2A Receptor Modulators
Propiedades
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-15(14-9-18-12-3-1-2-4-13(12)20-14)19-11-5-7-21(10-11)16-17-6-8-23-16/h1-4,6,8-9,11H,5,7,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZUJSAEJQXOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{8-fluoro-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2677608.png)
![2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One](/img/structure/B2677609.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2677610.png)
![N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677611.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2677612.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677613.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2677614.png)
![7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2677615.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2677616.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B2677617.png)
![1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone](/img/structure/B2677619.png)
![[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B2677622.png)
![7-Fluoro-2-methyl-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677623.png)
